molecular formula C21H25N3O3 B2929876 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea CAS No. 954636-25-0

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea

Cat. No.: B2929876
CAS No.: 954636-25-0
M. Wt: 367.449
InChI Key: RQHVCBZHGONXGD-UHFFFAOYSA-N
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Description

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is a member of the urea family, which is a class of organic compounds that contain a carbonyl group attached to two amino groups.

Scientific Research Applications

Enzyme Inhibition

Research on derivatives similar to the compound has shown significant applications in enzyme inhibition. For instance, novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been studied as inhibitors of glycolic acid oxidase (GAO), indicating their potential therapeutic applications in conditions like hyperoxaluria, where the inhibition of GAO can reduce the production of oxalate, a component of kidney stones (Rooney et al., 1983).

Anticancer Activity

The synthesis and evaluation of unsymmetrical 1,3-disubstituted ureas have been carried out, with some derivatives showing inhibition against urease, β-glucuronidase, and phosphodiesterase enzymes. Additionally, certain compounds demonstrated in vitro anticancer activity, suggesting their potential use in cancer treatment strategies (Mustafa, Perveen, & Khan, 2014).

Synthesis Methodologies

The stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors, such as PKI-179, exemplifies the critical role of precise synthetic strategies in the development of therapeutic agents. This research highlights the importance of stereochemistry in the pharmacological efficacy of drug molecules (Chen et al., 2010).

Antimicrobial Activity

N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas have been synthesized and evaluated for their antifungal and antibacterial activities. Most compounds exhibited moderate antimicrobial activity, showcasing the potential of urea derivatives in developing new antimicrobial agents (Reddy, Reddy, & Venugopal, 2003).

Acetylcholinesterase Inhibition

Research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has demonstrated their potential as antiacetylcholinesterase agents. This series was designed to optimize spacer length and test compounds with greater conformational flexibility, indicating their potential application in treating diseases like Alzheimer's (Vidaluc et al., 1995).

Properties

IUPAC Name

1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-3-27-19-10-8-18(9-11-19)24-14-16(12-20(24)25)13-22-21(26)23-17-6-4-15(2)5-7-17/h4-11,16H,3,12-14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHVCBZHGONXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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